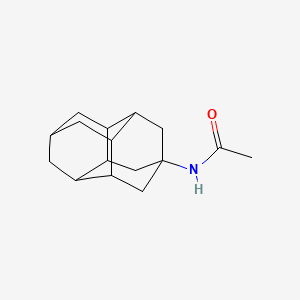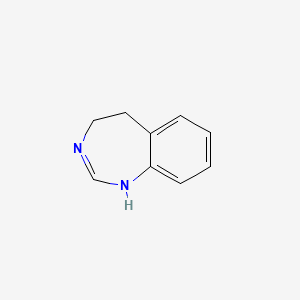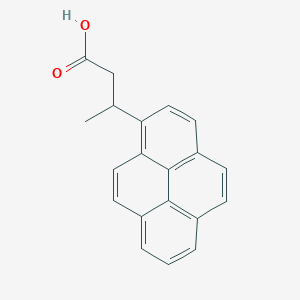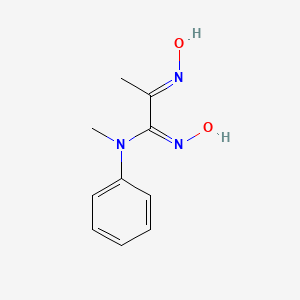
Cyclopentanone, 2-(2-propenyl)-, oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentanone, 2-(2-propenyl)-, oxime is an organic compound with the molecular formula C8H13NO It is a derivative of cyclopentanone, where the oxime group is attached to the 2-(2-propenyl) substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanone, 2-(2-propenyl)-, oxime typically involves the reaction of cyclopentanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction proceeds through the formation of an intermediate oxime, which is then further reacted with 2-propenyl bromide under basic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction conditions. The use of catalysts and optimized reaction parameters helps in achieving higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopentanone, 2-(2-propenyl)-, oxime undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted oxime derivatives.
Applications De Recherche Scientifique
Cyclopentanone, 2-(2-propenyl)-, oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Cyclopentanone, 2-(2-propenyl)-, oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s reactivity with nucleophiles and electrophiles also plays a role in its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentanone oxime: Lacks the 2-(2-propenyl) substituent.
Cyclohexanone oxime: Similar structure but with a six-membered ring.
2-Propenyl cyclopentanone: Lacks the oxime group.
Uniqueness
Cyclopentanone, 2-(2-propenyl)-, oxime is unique due to the presence of both the oxime group and the 2-(2-propenyl) substituent, which imparts distinct chemical properties and reactivity compared to its analogs.
Propriétés
Numéro CAS |
64897-66-1 |
|---|---|
Formule moléculaire |
C8H13NO |
Poids moléculaire |
139.19 g/mol |
Nom IUPAC |
N-(2-prop-2-enylcyclopentylidene)hydroxylamine |
InChI |
InChI=1S/C8H13NO/c1-2-4-7-5-3-6-8(7)9-10/h2,7,10H,1,3-6H2 |
Clé InChI |
SHMBUQUHJIWWCQ-UHFFFAOYSA-N |
SMILES canonique |
C=CCC1CCCC1=NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


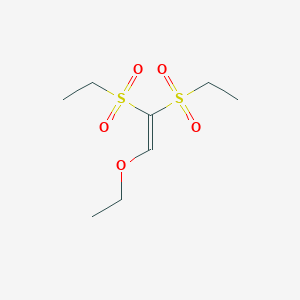
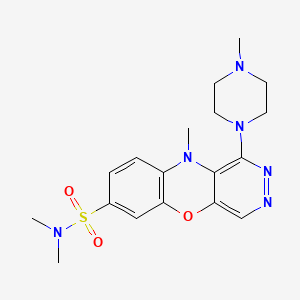
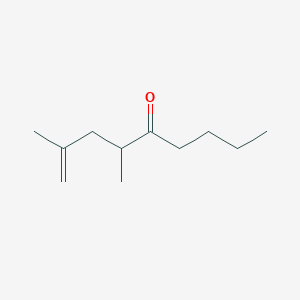
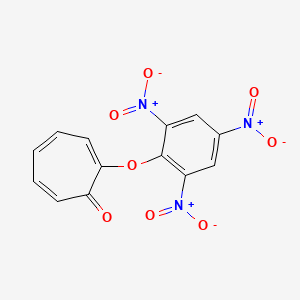

![1-[(1,3-Dibutoxypropan-2-yl)oxy]octane](/img/structure/B14507242.png)
![2-{[(E)-1,3-benzodioxol-5-ylmethylidene]amino}benzoic acid](/img/structure/B14507243.png)
